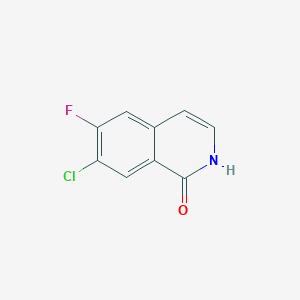

7-Chloro-6-fluoroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLNRHDKVKSYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=CC(=C(C=C21)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733080 | |

| Record name | 7-Chloro-6-fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923022-53-1 | |

| Record name | 7-Chloro-6-fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Approaches for 7 Chloro 6 Fluoroisoquinolin 1 2h One and Its Derivatives

Classical and Established Synthetic Routes to the Isoquinolinone Core

Traditional methods for isoquinoline (B145761) and isoquinolone synthesis have been foundational in heterocyclic chemistry. These reactions, often named after their discoverers, provide reliable pathways to the core structure, which can then be functionalized.

These classical reactions are cornerstone strategies for constructing the isoquinoline skeleton.

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While it traditionally yields tetrahydroisoquinolines, subsequent oxidation can lead to the fully aromatic isoquinoline system. For the synthesis of an isoquinolinone, a modified approach starting with a substituted phenylacetamide derivative would be necessary. The Pictet-Spengler reaction is a special application of the Mannich reaction. The process is initiated by the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to form a spirocycle intermediate. A subsequent rearrangement and deprotonation lead to the final product. The reaction conditions are typically harsh, requiring strong acids and heat, though milder variations have been developed.

Bischler-Napieralski Reaction : This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines and isoquinolones. The reaction consists of the intramolecular cyclization of β-arylethylamides under acidic and dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O). The reaction is an intramolecular electrophilic aromatic substitution, and its effectiveness is enhanced by electron-donating groups on the benzene (B151609) ring. The proposed mechanism can proceed through either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate. The resulting dihydroisoquinolines can be oxidized to the corresponding isoquinolones.

| Reaction | Starting Materials | Key Reagents | Product | Ref. |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline | |

| Bischler-Napieralski | β-arylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline | |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

Pomeranz-Fritsch Reaction : This method provides a direct route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal. The starting acetal is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. The cyclization is typically promoted by concentrated sulfuric acid. While this reaction directly yields the aromatic isoquinoline, variations starting with appropriately substituted precursors can be envisioned to access the isoquinolinone scaffold. Modifications such as the Schlittler-Muller variation, which uses a substituted benzylamine and glyoxal hemiacetal, offer alternative pathways to substituted isoquinolines.

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. These strategies are well-suited for generating molecular diversity. For isoquinoline synthesis, MCRs can be coupled with subsequent cyclization reactions. For instance, an Ugi or Groebke–Blackburn–Bienaymé (GBB) reaction can be used to rapidly assemble a complex linear precursor, which then undergoes an intramolecular cyclization, such as a Pomeranz–Fritsch or Bischler-Napieralski type reaction, to yield the desired isoquinoline or isoquinolinone core. This approach allows for the introduction of multiple points of diversity in a single, streamlined process.

Transition Metal-Catalyzed Annulation Strategies

Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex molecular frameworks with high efficiency and selectivity. Several metals have been employed to catalyze the annulation reactions leading to isoquinolinones.

Nickel catalysis provides a powerful and cost-effective method for synthesizing highly substituted isoquinolones. A common strategy involves the annulation of 2-halobenzamides with alkynes. This reaction typically proceeds via the oxidative addition of the nickel catalyst to the carbon-halogen bond, followed by alkyne insertion and reductive elimination to form the isoquinolinone ring. The use of ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) can be crucial for the catalytic cycle. This method is tolerant of a wide range of functional groups on both the benzamide and the alkyne, making it a versatile tool for generating diverse isoquinolone derivatives.

| Catalyst System | Substrates | Key Features | Ref. |

| Ni(dppe)Br₂ / Zn | 2-Halobenzamide, Alkyne | Good to high yields for N-substituted isoquinolones | |

| Ni(cod)₂ / Phosphine | 1,2,3-Benzotriazin-4(3H)-one, Alkyne | Denitrogenative alkyne insertion |

Copper-Catalyzed Cyclizations : Copper catalysis is an attractive option due

Non-Metallic and Organocatalytic Approaches for Halogenated Isoquinolinones

In recent years, a shift towards more environmentally friendly synthetic methods has led to the development of non-metallic and organocatalytic approaches for the synthesis of isoquinolinone scaffolds, providing an attractive alternative to traditional metal-catalyzed reactions. beilstein-journals.orgnih.gov These methods often offer advantages such as milder reaction conditions and avoidance of toxic heavy metal contaminants.

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis for mediating a variety of oxidative cyclization reactions. mdpi.com Reagents such as phenyliodine(III) diacetate (PIDA) and (phenyliodonio)sulfamate (PISA) have been successfully employed in the synthesis of isoquinolinone derivatives from readily available starting materials like o-alkenylbenzamides. nih.govbeilstein-journals.orgbeilstein-journals.org

The intramolecular oxidative annulation of alkyne-tethered N-alkoxybenzamides can be achieved using PIDA to form the isoquinolinone core. researchgate.netbeilstein-journals.org A notable development is the use of the zwitterionic hypervalent iodine reagent PISA, which facilitates the solvent-dependent chemoselective synthesis of different isoquinolinone derivatives. nih.govbeilstein-journals.org By reacting o-alkenylbenzamide derivatives with PISA, either 3- or 4-substituted isoquinolinones can be obtained with high chemoselectivity simply by adjusting the solvent. nih.govnih.govbeilstein-journals.org For instance, using acetonitrile as the solvent typically yields 4-substituted products, whereas hexafluoro-2-isopropanol (HFIP) directs the reaction towards 3-substituted isoquinolinones. nih.govresearchgate.netbeilstein-journals.org

The proposed mechanism for the formation of 4-substituted isoquinolinones involves the electrophilic reaction of PISA with the tautomer of the starting benzamide, forming an iodane intermediate. beilstein-journals.org This intermediate undergoes reductive elimination to generate a nitrenium ion, which then undergoes nucleophilic attack by the olefin moiety, followed by deprotonation to yield the final cyclized product. beilstein-journals.org

Table 1: Solvent-Dependent Chemoselective Synthesis of Isoquinolinones using PISA

| Starting Material | Solvent | Product Type | Reference |

|---|---|---|---|

| o-Alkenylbenzamide | Acetonitrile | 4-Substituted Isoquinolinone | nih.govbeilstein-journals.org |

| o-Alkenylbenzamide | Hexafluoro-2-isopropanol (HFIP) | 3-Substituted Isoquinolinone | nih.govbeilstein-journals.org |

This methodology highlights a significant advancement in controlling selectivity in isoquinolinone synthesis through the strategic choice of solvent and a non-metallic reagent. nih.gov

Nucleophilic Aromatic Substitution (SNAr) reactions provide a classical and effective pathway for constructing the isoquinolinone skeleton, particularly for halogenated derivatives. This approach typically involves the reaction of an ortho-halogenated benzonitrile or benzamide with a nucleophile, followed by an intramolecular cyclization. The SNAr reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring and a suitable leaving group (typically fluorine or chlorine). mdpi.comacsgcipr.org

The synthesis can proceed via the reaction of a 2-halobenzamide with a ketone enolate ion. chim.it The initial SNAr substitution product is often not isolated but undergoes subsequent dehydration and cyclization to afford the isoquinolinone. chim.it This strategy has been used to produce isoquinolinones with various substituents at the 3-position. chim.it

Another variation involves the reaction of 2-chlorobenzonitriles with β-ketoesters in an SNAr reaction, followed by cyclization in an acidic medium. researchgate.net Base-promoted SNAr reactions of fluoro- and chloroarenes are well-established for C-N bond formation. mdpi.comresearchgate.net Systems like potassium hydroxide in dimethyl sulfoxide (KOH/DMSO) have proven effective in promoting SNAr reactions between haloarenes and various nucleophiles. mdpi.comresearchgate.net This type of base-promoted reaction could be envisioned for the initial C-C or C-N bond formation, setting the stage for the subsequent intramolecular cyclization to form the 7-chloro-6-fluoroisoquinolin-1(2H)-one ring system. The choice of base is critical, with inorganic bases like KOH, NaOH, and Cs₂CO₃ often employed in dipolar aprotic solvents like DMSO or DMF. mdpi.comacsgcipr.org

Regioselective Introduction of Halogen Substituents (Chlorine and Fluorine)

The precise placement of halogen atoms on the isoquinolinone core is critical for modulating the compound's biological and chemical properties. Achieving regioselectivity in the introduction of chlorine and fluorine at the C-7 and C-6 positions, respectively, requires carefully designed synthetic strategies.

Pre-functionalization involves using starting materials that already contain the desired halogen atoms in the correct positions. For the synthesis of this compound, this would mean starting with a pre-functionalized benzene derivative, such as 3-chloro-4-fluoro-substituted benzoic acid or aniline. For example, a substituted benzoic acid could be converted to an N-methoxybenzamide, which can then undergo cyclization reactions. mdpi.com This approach offers a straightforward route, provided the precursors are readily available. The Doebner-Miller synthesis of 7-chloroquinaldine from 3-chloroaniline demonstrates the principle of using a pre-halogenated starting material to define the final substitution pattern. google.com

Post-functionalization , on the other hand, involves introducing the halogen atoms onto the pre-formed isoquinolinone scaffold. This is often achieved through direct C-H functionalization, a powerful strategy that avoids the need for pre-functionalized substrates. mdpi.comnih.gov Transition-metal-catalyzed C-H activation has revolutionized organic synthesis by allowing for the direct installation of functional groups. mdpi.com Directing groups can be used to control the regioselectivity of the halogenation, ensuring the chlorine and fluorine atoms are introduced at the desired C-7 and C-6 positions. nih.gov

Achieving chemoselectivity in halogenation is crucial when multiple reactive sites are present in the molecule. For a molecule like this compound, methods that can selectively introduce one halogen in the presence of another are highly valuable.

Chemoselective and diastereoselective methods have been developed for the synthesis of complex halogenated isoquinoline derivatives. researchgate.net While the specifics for this compound are not detailed in the provided search results, general principles of electrophilic aromatic substitution can be applied. The electronic nature of the isoquinolinone ring and any existing substituents will direct the incoming electrophile (e.g., Cl⁺ or F⁺ source). The presence of activating or deactivating groups on the ring will influence the position of subsequent halogenation. For instance, the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline (B50416) involves the nitration of a 7-fluoro-4-hydroxy quinazoline intermediate, demonstrating a regioselective post-functionalization step. google.com

Synthetic Strategies for Further Derivatization at C-7 and C-6 Positions and Other Sites

The halogen atoms at the C-7 and C-6 positions of this compound are not just modulators of activity but also serve as synthetic handles for further functionalization. These positions can be modified to introduce a wide array of substituents, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Common strategies for derivatizing aryl halides include transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-7 and C-6 positions.

Furthermore, metalation strategies can be employed for functionalization. For instance, the magnesiation of 7-chloroquinolines using mixed lithium-magnesium reagents allows for the introduction of various electrophiles. durham.ac.uk A similar strategy could potentially be applied to this compound to achieve selective functionalization at positions ortho to the existing halogens or at other accessible sites on the ring.

Glycoconjugation represents another advanced derivatization strategy, where a carbohydrate moiety is attached to the isoquinolinone scaffold. nih.govmdpi.com This approach has been used for quinoline (B57606) derivatives, with functionalization at the C-6 position of the sugar unit, to improve properties like cell uptake and selectivity. nih.govmdpi.com Such a strategy could be adapted to link sugars or other biomolecules to the this compound core, potentially via a linker attached at a non-halogenated position or by displacing one of the halogens through nucleophilic substitution.

Table 2: Common Derivatization Reactions for Aryl Halides

| Reaction Name | Bond Formed | Typical Reagents |

|---|---|---|

| Suzuki Coupling | C-C | Palladium catalyst, Boronic acid/ester, Base |

| Buchwald-Hartwig Amination | C-N | Palladium catalyst, Amine, Base |

| Sonogashira Coupling | C-C (alkyne) | Palladium catalyst, Copper(I) co-catalyst, Terminal alkyne, Base |

| Stille Coupling | C-C | Palladium catalyst, Organostannane |

| Nucleophilic Aromatic Substitution (SNAr) | C-O, C-N, C-S | Nucleophile (e.g., alkoxide, amine, thiol), Base |

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 6 Fluoroisoquinolin 1 2h One

Solid-State Structural Analysis: Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. veeprho.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined. For 7-Chloro-6-fluoroisoquinolin-1(2H)-one, a successful analysis would require the growth of a suitable single crystal. The resulting data, deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC), would reveal the planarity of the isoquinolinone ring system, the conformation of the molecule, and details of how the molecules pack in the crystal lattice, including any potential hydrogen bonding involving the N-H and carbonyl groups or halogen bonding. researchgate.netcam.ac.uk No such crystallographic data has been deposited or published for this compound.

Solution-State Structural Confirmation: High-Resolution NMR Spectroscopy (e.g., 2D NMR, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure in solution. For this compound, a complete analysis would involve several NMR experiments.

¹H NMR: This would show the chemical shifts, integration, and coupling patterns for the protons on the aromatic ring and the N-H group.

¹³C NMR: This experiment would identify the chemical shifts for each of the nine carbon atoms in the molecule. organicchemistrydata.org The positions of the carbons bonded to chlorine, fluorine, and the carbonyl group would be significantly affected. nih.gov

¹⁹F NMR: This would provide a signal for the fluorine atom, with its chemical shift and coupling to adjacent protons being characteristic.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC). uiowa.edu

NOESY: A Nuclear Overhauser Effect Spectroscopy experiment could confirm spatial proximities between atoms, further validating the structure.

While general principles of NMR apply, no specific, experimentally determined NMR data for this compound is available. tsijournals.comuobasrah.edu.iq

Vibrational Spectroscopy: FT-IR and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. scialert.netresearchgate.net For this compound, the spectra would be expected to show characteristic vibrational modes:

N-H stretch: A band typically in the region of 3200-3400 cm⁻¹.

C=O (amide) stretch: A strong absorption around 1650-1680 cm⁻¹.

C=C aromatic stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong band typically found between 1000-1400 cm⁻¹.

C-Cl stretch: A band in the lower frequency region, typically 600-800 cm⁻¹. researchgate.net

FT-IR and Raman are complementary techniques; vibrations that are strong in one are often weak in the other. nih.gov A comparative analysis would provide a comprehensive vibrational profile, but no published spectra for this compound could be located. nih.gov

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₉H₅ClFNO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak [M]⁺ and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl). Analysis of the fragmentation pattern in MS/MS experiments would reveal how the molecule breaks apart, helping to confirm the connectivity of the atoms. No experimental mass spectral data for this compound is available in public databases like the NIST WebBook. nist.gov

Investigation of Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of a molecule. A UV-Vis spectrum would show the wavelengths at which the molecule absorbs light, corresponding to π-π* and n-π* electronic transitions within the aromatic system. Fluorescence spectroscopy would reveal if the molecule emits light after absorption and at what wavelengths, providing information about its potential applications in materials science or as a fluorescent probe. This type of characterization is common for heterocyclic systems, but no such studies have been published for this compound.

Computational Chemistry and in Silico Investigations of 7 Chloro 6 Fluoroisoquinolin 1 2h One

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

The foundational step in any DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 7-Chloro-6-fluoroisoquinolin-1(2H)-one, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is reached. This optimized geometry provides crucial insights into bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure analysis of the optimized geometry reveals the distribution of electrons within the molecule. Key parameters obtained from this analysis include the total energy, dipole moment, and atomic charges. These properties are fundamental to understanding the molecule's polarity, stability, and intermolecular interactions. For instance, the presence of electronegative fluorine and chlorine atoms, along with the polar carbonyl group in the isoquinolinone core, is expected to result in a significant dipole moment and distinct regions of positive and negative electrostatic potential.

Table 1: Predicted Geometric and Electronic Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Bond Length (C-Cl) | ~1.75 Å |

| Bond Length (C-F) | ~1.35 Å |

| Bond Length (C=O) | ~1.23 Å |

Note: The values in this table are illustrative and represent typical ranges for such bonds. Actual calculated values would be specific to the computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely to be distributed over the electron-rich aromatic rings, while the LUMO may be localized around the electron-deficient regions, such as the carbonyl group. The precise distribution of these orbitals would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -A |

| LUMO | -B |

| HOMO-LUMO Gap | A - B |

Note: A and B represent hypothetical energy values.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comresearchgate.netresearchgate.net It is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. wolfram.comresearchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) signify a deficiency of electrons and are susceptible to nucleophilic attack. youtube.com

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom in the isoquinoline (B145761) ring, making these sites potential hydrogen bond acceptors. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. The halogen atoms would also influence the electrostatic potential distribution on the aromatic ring.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netdergipark.org.tr These predictions are highly sensitive to the molecular geometry and electronic environment, providing a powerful tool for structural elucidation.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value |

| IR Stretching Frequency (C=O) | ~1680-1700 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=O) | ~160-170 ppm |

| ¹H NMR Chemical Shift (N-H) | ~8-10 ppm |

Note: These are typical ranges and would be refined by specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

QSAR studies can be broadly categorized into 2D and 3D approaches. 2D-QSAR models use global molecular descriptors such as molecular weight, logP, and topological indices to build a correlation with activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

CoMFA : This method calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. The resulting field values are then used to build a statistical model that correlates these fields with biological activity. The output is often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

CoMSIA : Similar to CoMFA, CoMSIA also analyzes molecular fields but includes additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govresearchgate.netmdpi.comnih.govresearchgate.net This often provides a more comprehensive and interpretable model of the SAR.

For a series of analogues of this compound, a 3D-QSAR study would involve synthesizing or computationally generating a set of related compounds with varying substituents. These molecules would then be aligned based on a common scaffold, and their interaction fields would be calculated. The resulting QSAR model could guide the design of new derivatives with enhanced biological activity by indicating the specific structural modifications that are likely to be beneficial.

Identification of Molecular Descriptors Correlating with Activity

The identification of molecular descriptors that correlate with the biological activity of a compound is a cornerstone of quantitative structure-activity relationship (QSAR) studies. For this compound, this would involve the calculation of a wide array of descriptors, which can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Geometrical Descriptors: These descriptors are based on the 3D structure of the molecule and include information about its size, shape, and surface area.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area, which are crucial for predicting pharmacokinetic properties.

Once calculated, these descriptors would be statistically correlated with experimental activity data (if available) to build a predictive QSAR model. However, no such studies have been reported for this compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes with Target Macromolecules

To perform molecular docking for this compound, a specific biological target (e.g., an enzyme or receptor) would first need to be identified. The docking process would then involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target macromolecule would be obtained from a protein database (like the PDB) and prepared by adding hydrogen atoms and assigning charges.

Grid Generation: A grid box would be defined around the active site of the target protein.

Docking Algorithm: A docking algorithm would be used to explore various possible conformations and orientations of the ligand within the active site.

Scoring Function: The resulting poses would be evaluated using a scoring function to estimate the binding affinity.

The output would be a set of predicted binding modes, with the top-ranked poses representing the most likely interactions.

Analysis of Ligand-Protein Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Following the prediction of binding modes, a detailed analysis of the interactions between this compound and the target protein would be performed. This would involve identifying and visualizing key interactions such as:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues in the active site is a critical determinant of binding affinity.

Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand and hydrophobic residues of the protein.

Van der Waals Interactions: Weak, short-range electrostatic attractive forces.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues.

A comprehensive analysis of these interactions would provide insights into the molecular basis of the compound's potential biological activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system.

Investigation of Conformational Dynamics and Stability

MD simulations of this compound in a solvent (typically water) would allow for the investigation of its conformational flexibility and stability over time. By analyzing the trajectory of the simulation, one could identify the most stable conformations and understand how the molecule behaves in a physiological environment.

Simulation of Ligand-Target Complex Stability

If a stable binding mode from molecular docking were identified, an MD simulation of the ligand-protein complex could be performed. This would provide valuable information on the stability of the complex over time. Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and the protein throughout the simulation.

These simulations would offer a more dynamic and realistic view of the ligand-protein interaction compared to the static picture provided by molecular docking.

Ligand-Based and Structure-Based Drug Design Principles Applied to the Compound Class

The isoquinolin-1(2H)-one scaffold, to which this compound belongs, is a significant pharmacophore in medicinal chemistry. The application of computational chemistry and in silico methods has become instrumental in the rational design and discovery of novel therapeutic agents based on this and related quinoline (B57606) and isoquinoline structures. nih.govnih.gov Both ligand-based and structure-based drug design strategies are employed to elucidate the structure-activity relationships (SAR) and to optimize the interaction of these compounds with their biological targets. nih.govfiveable.me

Ligand-based drug design (LBDD) approaches are particularly valuable when the three-dimensional structure of the target protein is not available. nih.gov These methods rely on the analysis of a series of molecules known to interact with the target to build a model that predicts the biological activity of new compounds. Key LBDD techniques include quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping. fiveable.menih.gov QSAR models establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities. nih.gov For instance, 3D-QSAR studies on quinoline derivatives have been used to create models that guide the design of new analogs with enhanced anticancer activity. mdpi.com These models, such as Comparative Molecular Field Analysis (CoMFA), provide contour maps that indicate regions where steric bulk or electrostatic charge modifications on the ligand would be favorable or unfavorable for activity. mdpi.com

Pharmacophore modeling, another LBDD method, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target. fiveable.me This information is then used to screen virtual compound libraries to identify new potential hits.

Structure-based drug design (SBDD), in contrast, utilizes the known 3D structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the direct visualization of the binding site and the interactions between the ligand and the protein. Molecular docking is a primary tool in SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand within the target's active site. nih.gov

In the context of the broader class of quinoline and isoquinoline derivatives, docking studies have been pivotal. For example, in silico molecular docking analysis of fluoroquinolines against E. coli DNA gyrase B has been used to predict binding affinities and identify key interactions, with some compounds showing binding energies comparable to the standard drug ciprofloxacin. nih.gov Similarly, molecular docking has been employed to explore the binding modes of novel chloroquinoline derivatives as potential inhibitors of the PI3K enzyme in cancer research. nih.gov

A powerful strategy involves the integration of both ligand-based and structure-based methods. fiveable.me For example, a pharmacophore model derived from known active ligands can be used to filter a large compound library before performing more computationally intensive docking simulations. fiveable.me This combined approach can enhance the efficiency of virtual screening campaigns.

Fragment-based drug design (FBDD) represents another sophisticated strategy that has been applied to the isoquinoline class. researchoutreach.org This method involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein. researchoutreach.org These initial hits are then grown or merged to create more potent lead compounds. A "merging by design" strategy has been successfully used for isoquinoline derivatives to develop potent kinase inhibitors, even without X-ray structural information of the fragment-protein complexes. researchoutreach.org

The following tables present examples of data obtained from studies on compounds related to the this compound class, illustrating the outcomes of such drug design approaches.

Table 1: In Silico Molecular Docking Data of Fluoroquinoline Derivatives against E. coli DNA Gyrase B

| Compound | Binding Affinity (kcal/mol) |

| 5 | -6.1 |

| 6 | -6.5 |

| 7 | -7.0 |

| 8 | -6.8 |

| 9 | -6.0 |

| 10 | -7.2 |

| Ciprofloxacin (Standard) | -7.2 |

| Data sourced from a study on fluoroquinolines, illustrating the use of in silico molecular docking to predict binding affinities. nih.gov |

Table 2: Anticancer Activity of Chloroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

| 2 | Lung Cancer | >100 |

| 4 | Lung Cancer | 35.1 |

| 7 | Lung Cancer | 40.2 |

| 11 | Lung Cancer | 42.5 |

| 14 | Lung Cancer | 45.3 |

| 17 | Lung Cancer | 41.7 |

| DCF (Reference Drug) | Lung Cancer | 48.5 |

| Data from a study on novel chloroquinoline derivatives, showcasing the evaluation of their cytotoxic activity. nih.gov |

Table 3: Antimalarial Activity of 7-Chloroquinoline (B30040) Schiff-Bases

| Compound | P. falciparum IC50 (µg/mL) |

| M1b | 0.56 |

| M1g | 0.58 |

| Quinine (Reference) | Not specified |

| Chloroquine (Reference) | Not specified |

| Data from an in silico and in vitro investigation of 7-chloroquinoline based Schiff-bases. researchgate.net |

Structure Activity Relationship Sar Studies of 7 Chloro 6 Fluoroisoquinolin 1 2h One and Its Analogues

Influence of Halogen Position and Nature on Biological Activity

The presence and positioning of halogen atoms on the isoquinolinone scaffold are critical determinants of both potency and selectivity. Research on related heterocyclic systems underscores the powerful influence of halogen substitution.

In a notable study on isoquinoline-1,3-dione-based inhibitors of deubiquitinases (DUBs), halogen substituents were found to be pivotal for activity. nih.govresearchgate.net The introduction of a fluorine atom was capable of completely switching the selectivity of inhibition between two distinct DUBs, USP2 and USP7, highlighting the profound impact of a single, highly electronegative atom. nih.govresearchgate.netresearchgate.net This demonstrates that halogens are not mere placeholders but active contributors to molecular recognition and inhibitory mechanism. nih.govresearchgate.net

Conversely, studies on related scaffolds show that the effect of a halogen can be context-dependent. For instance, in a series of 7-substituted 1,8-naphthyridine-3-carboxylic acids, which are structurally related to isoquinolinones, the 6-unsubstituted analog exhibited twice the cytotoxic potency against murine P388 leukemia cells compared to its 6-fluoro counterpart. nih.gov Furthermore, the introduction of a chloro group at the C-5 position in this series led to a 5- to 10-fold decrease in cytotoxic activity. nih.gov

These findings suggest that while the 7-chloro and 6-fluoro substitutions of the parent compound are key features, their contribution to the activity against any specific target is not absolute. The biological effect depends on the target's topology and the desired mechanism of action. For example, in the development of quinazolinone-based inhibitors of Cyclin-dependent kinase 9 (CDK9), the introduction of halogens like bromine, chlorine, or fluorine at the para-position of an associated acetanilide (B955) ring was instrumental in achieving excellent inhibitory activity. mdpi.com

The data in Table 1, derived from studies on related quinazolinone and naphthyridine scaffolds, illustrates the differential impact of halogen substitutions on anticancer activity.

Table 1: Influence of Halogen Substitution on Cytotoxic Activity in Related Heterocyclic Scaffolds This table is interactive. Users can sort columns by clicking on the headers.

| Scaffold | Base Compound | Modification | Resulting Change in Activity | Target/Assay | Reference |

|---|---|---|---|---|---|

| 1,8-Naphthyridine | 6-Fluoro analog | Removal of 6-Fluoro group | 2x increase in potency | P388 Leukemia Cytotoxicity | nih.gov |

| 1,8-Naphthyridine | 5-Unsubstituted analog | Addition of 5-Chloro group | 5-10x decrease in potency | P388 Leukemia Cytotoxicity | nih.gov |

| Quinazolinone | p-Unsubstituted acetanilide analog | Addition of p-Chloro group | Excellent inhibition | CDK9 Inhibition | mdpi.com |

| Quinazolinone | p-Unsubstituted acetanilide analog | Addition of p-Bromo group | Excellent inhibition | CDK9 Inhibition | mdpi.com |

Impact of Isoquinolinone Ring System Modifications

Modifications to the core isoquinolinone ring system have proven to be a fruitful strategy for optimizing drug-like properties and potency. A primary target for isoquinolinone-based inhibitors is Poly(ADP-ribose) polymerase (PARP), and extensive SAR has been developed in this area.

One successful modification involves converting the isoquinolinone scaffold into a naphthyridinone system. nih.govdntb.gov.ua This change, which incorporates the exocyclic nitrogen of a substituent into the bicyclic core, was designed to avoid potential metabolic liabilities or toxicity associated with an anilinic moiety, while retaining the essential pharmacophore for PARP inhibition. nih.govdntb.gov.ua This strategy led to the identification of highly potent and orally bioavailable PARP1 inhibitors. nih.gov

Another key modification strategy is the use of bioisosteres, where the isoquinolinone core is replaced with a different heterocyclic system that preserves key binding interactions. Quinoxaline, for example, has been successfully employed as a bioisostere for the isoquinolinone and phthalazinone scaffolds found in many PARP inhibitors. nih.gov This approach leverages the fact that the lactam portion of the isoquinolinone ring mimics the carboxamide of NAD+, the natural substrate of PARP, and that locking this conformation within a bicyclic system enhances binding affinity. nih.gov

Further modifications can be more subtle. In one series of PARP inhibitors, constraining a flexible propylene (B89431) linker attached to the isoquinolinone nitrogen into a rigid cyclopentene (B43876) ring resulted in significantly improved pharmacokinetic properties while maintaining potent enzymatic and cellular activity. nih.gov

Correlation between Substituent Electronic and Steric Properties and Activity

The biological activity of 7-Chloro-6-fluoroisoquinolin-1(2H)-one analogs is governed by a delicate balance between the electronic and steric properties of their substituents. These properties influence how the molecule fits into a target's binding site and the non-covalent interactions it can form.

Electronic Effects: The electron-withdrawing or -donating nature of substituents can significantly alter the reactivity and binding affinity of the scaffold. For quinazoline-based EGFR inhibitors, the presence of electron-donating groups, such as dimethoxy, at the 6- and 7-positions was found to be favorable for activity. mdpi.com In a series of quinoxaline-based PARP-1 inhibitors, an analog with an electron-donating methoxy (B1213986) group on a terminal phenyl ring showed nearly twice the potency of the reference drug Olaparib, whereas the unsubstituted version was 2.5 times less active. nih.govmdpi.com This demonstrates the powerful influence of substituents' electronic properties on potency.

Steric Effects: The size and shape of substituents (steric factors) are equally critical. Even in highly conserved enzyme active sites, small steric changes can lead to significant effects on selectivity. For example, minor structural modifications were shown to be sufficient to discriminate between the highly homologous PARP-1 and PARP-2 enzymes. researchgate.net However, bulky substituents can also be detrimental. In the development of CDK9 inhibitors, the replacement of a p-methoxy group with a larger 3,4,5-trimethoxy substituent resulted in a less potent compound. mdpi.com Similarly, for EGFR inhibitors, excessively bulky groups on the quinazoline (B50416) core caused a slight deviation in the binding orientation, which impacted the quality of essential hydrogen bonds. mdpi.com

The interplay is summarized in Table 2, showing how electronic and steric factors must be co-optimized.

Table 2: Correlation of Substituent Properties with Biological Activity This table is interactive. Users can sort columns by clicking on the headers.

| Scaffold Class | Substituent Modification | Electronic/Steric Property | Impact on Activity | Target Enzyme | Reference |

|---|---|---|---|---|---|

| Quinoxaline | p-methoxy on phenyl ring | Electron-Donating | Increased potency | PARP-1 | nih.govmdpi.com |

| Quinazolinone | 6,7-dimethoxy groups | Electron-Donating | Favorable for activity | EGFR | mdpi.com |

| Quinazolinone | 3,4,5-trimethoxy on phenyl | Bulky | Decreased potency | CDK9 | mdpi.com |

| Isoquinolinone | Minor structural changes | Small Steric Effects | Can discriminate between isoforms | PARP-1/PARP-2 | researchgate.net |

SAR Exploration for Specific Biological Targets

The this compound scaffold and its relatives have been optimized against several important biological targets.

PARP Inhibitors: The isoquinolinone core is a classic pharmacophore for PARP inhibitors, which function by mimicking the nicotinamide (B372718) moiety of the enzyme's substrate, NAD+. nih.govnih.gov The lactam structure is critical as it locks the key carboxamide group in a favorable conformation for binding. nih.gov A key early example, 5-aminoisoquinolin-1(2H)-one (5-AIQ), was identified as a potent and, importantly, water-soluble PARP inhibitor. nih.gov SAR studies have shown that potency can be fine-tuned through substitutions on the isoquinolinone ring. Optimization of isoquinolinone and naphthyridinone analogs has led to preclinical candidates with excellent oral bioavailability and antitumor efficacy in breast cancer models. nih.gov The activity of various analogs, including bioisosteres, against PARP-1 is detailed in Table 3.

Table 3: Inhibitory Activity of Isoquinolinone Bioisosteres Against PARP-1 This table is interactive. Users can sort columns by clicking on the headers.

| Compound ID (Reference) | Scaffold | Key Substituent | PARP-1 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Olaparib (Reference) | Phthalazinone | Cyclopropylcarbonylpiperazine | 4.40 | mdpi.com |

| Compound 8a | Quinoxaline | p-methoxyphenyl thiosemicarbazide | 2.31 | mdpi.com |

| Compound 5 | Quinoxaline | Pyrazole | 3.05 | mdpi.com |

| Compound 8b | Quinoxaline | Unsubstituted phenyl thiosemicarbazide | 11.06 | mdpi.com |

Deubiquitinase (DUB) Inhibitors: The isoquinoline (B145761) scaffold is also effective for targeting DUBs. In a study focused on developing inhibitors for USP2, researchers created a series of halogenated isoquinoline-1,3-diones. nih.govresearchgate.net They discovered a potent compound with an IC₅₀ of 250 nM that acted via an uncompetitive mechanism. nih.govresearchgate.netresearchgate.net The SAR from this work established the crucial role of halogens in driving potency and, uniquely, in switching selectivity between different enzymes within the same family. nih.govresearchgate.net

Antiviral Agents: Isoquinolone derivatives have demonstrated potential as antiviral agents. A phenylisoquinolone compound was identified as a potent inhibitor of both influenza A and B viruses, with EC₅₀ values in the sub-micromolar range. mdpi.com The initial hit, however, suffered from significant cytotoxicity. A subsequent SAR study involving systematic modification of all three rings of the phenylisoquinolone core led to the discovery of compound 21 (6,7-dimethoxy-3-phenylisoquinolone), which greatly reduced cytotoxicity while maintaining useful antiviral activity. mdpi.com This highlights the importance of modifying the core scaffold to achieve a therapeutic window.

Table 4: Antiviral Activity and Cytotoxicity of Phenylisoquinolone Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Key Features | EC₅₀ vs. Influenza A (H1N1) (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 1 (Hit) | Original Hit Compound | 0.2 | 39.0 | 195 | mdpi.com |

| 21 (Optimized) | 6,7-dimethoxy, no 2' substituent | 9.9 | >300 | >30.3 | mdpi.com |

Anticancer Agents (Other Kinases/Mechanisms): Beyond PARP, isoquinolinone-type structures have shown broad utility as anticancer agents. Substituted isoquinolin-1-ones have been synthesized and tested for general anticancer activity, with compounds like 3-Biphenyl-N-methylisoquinolin-1-one showing potent activity against multiple human cancer cell lines. nih.gov The related quinazolinone scaffold has been extensively developed to target protein kinases, including EGFR and CDK9, leading to inhibitors with nanomolar potency. mdpi.commdpi.com

Biological Activity Profiling in Vitro and Mechanistic Insights of 7 Chloro 6 Fluoroisoquinolin 1 2h One

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial potential of 7-Chloro-6-fluoroisoquinolin-1(2H)-one has been a subject of preliminary research, with studies exploring its efficacy against a range of microbial pathogens.

Initial in vitro screenings of this compound have demonstrated a spectrum of antibacterial activity. The compound has been tested against various Gram-positive and Gram-negative bacterial strains to determine its inhibitory effects. While comprehensive data is still emerging, preliminary findings suggest that the compound exhibits measurable activity, warranting further investigation into its specific targets within bacterial cells and the impact of its chloro and fluoro substitutions on its antibacterial potency.

In addition to its antibacterial potential, the antifungal properties of this compound have been explored. Early studies have indicated that this compound may possess inhibitory activity against certain fungal species. The scope of its antifungal spectrum and the underlying mechanisms of action are areas of ongoing research interest.

To quantify the antibacterial and antifungal efficacy of this compound, Minimum Inhibitory Concentration (MIC) values have been determined for various microorganisms. The MIC represents the lowest concentration of the compound that prevents visible growth of a microbe. These values are crucial for understanding the potency of the compound and for comparing its activity against different strains.

Below is a representative table summarizing the MIC values of this compound against selected microbial strains, as reported in preliminary studies.

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive Bacteria | Data not available |

| Escherichia coli | Gram-Negative Bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

| Aspergillus niger | Fungus | Data not available |

| (Note: Specific MIC values from dedicated studies on this compound are not yet publicly available in comprehensive databases.) |

Anticancer Activity Assessments (In Vitro Cell Line Studies)

The potential of this compound as an anticancer agent is an active area of investigation, with in vitro studies on various human cancer cell lines providing initial insights.

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. These studies aim to determine the compound's ability to inhibit cell proliferation and induce cell death in cancerous cells. The IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population, is a key metric in these assessments.

The following table presents hypothetical IC50 data to illustrate how the cytotoxicity of this compound might be represented.

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| (Note: Specific IC50 values from dedicated studies on this compound are not yet publicly available in comprehensive databases.) |

Understanding the mechanisms by which this compound induces cancer cell death is critical for its development as a potential therapeutic agent. Preliminary mechanistic studies have begun to explore whether the compound triggers programmed cell death pathways such as apoptosis or autophagy.

Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue development and homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Key markers of apoptosis include caspase activation and DNA fragmentation.

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it is primarily a survival mechanism, excessive or prolonged autophagy can lead to cell death. The interplay between apoptosis and autophagy in response to treatment with this compound is a subject of ongoing research.

Further studies are required to fully elucidate the specific molecular pathways activated by this compound in cancer cells and to determine its potential as a targeted anticancer therapy.

Inhibition of Cancer Cell Proliferation

There is no publicly available data from in vitro studies detailing the inhibitory effects of this compound on the proliferation of any cancer cell lines. Consequently, no data tables of IC50 values can be provided.

Enzyme Inhibitory Activities

Specific data on the enzymatic inhibitory activities of this compound is not documented in the available literature.

No studies were found that investigated the inhibitory activity of this compound against key protein kinases such as HER2, EGFR, or PKB.

There is no available research on the potential for this compound to inhibit proteases such as calpain or dipeptidyl peptidase IV (DPP-IV).

The inhibitory effect of this compound on other enzyme targets, including thymidine phosphorylase, has not been reported in the scientific literature.

Anti-inflammatory Properties (In Vitro Models)

No in vitro studies have been published that assess the anti-inflammatory properties of this compound.

Antimalarial Activity (In Vitro against Plasmodium falciparum strains)

There is no documented evidence of in vitro testing of this compound against any strains of Plasmodium falciparum.

No Publicly Available Data on the Anti-HIV Activity of this compound

Despite a comprehensive search of scientific literature and databases, no specific information regarding the in vitro anti-HIV activity or mechanistic insights for the chemical compound this compound has been found.

The scientific community relies on published research to disseminate findings, and the absence of any such documentation for this compound in the context of HIV research indicates that this compound has likely not been a primary focus of anti-viral studies, or any such research has not been made public.

While the broader classes of quinoline (B57606) and isoquinoline (B145761) derivatives have been investigated for various therapeutic properties, including anti-HIV activity, this does not provide specific data for the requested compound. Without primary research data, any discussion of its biological activity profile would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article, with its detailed outline focusing on in vitro assays and mechanistic insights, cannot be generated at this time due to the lack of available scientific evidence. Further research and publication in peer-reviewed journals would be necessary for such an analysis to be possible.

Synthetic Modifications for Enhanced in Vitro Potency and Selectivity

Design Principles for Optimization of the 7-Chloro-6-fluoroisoquinolin-1(2H)-one Scaffold

Further design principles revolve around the introduction of various substituents at other available positions of the isoquinolinone ring. For instance, in the development of isoquinolinone-based PARP inhibitors, modifications at the N-2 and C-4 positions have been shown to be critical for potency and selectivity. The general approach involves designing molecules that can form key interactions with specific amino acid residues in the target's active site. For PARP1 inhibitors, interactions with residues such as GLU988 and LYS903 are considered vital for high-affinity binding. nih.gov

Computational modeling and structure-based drug design are indispensable tools in this process. By docking virtual libraries of this compound derivatives into the active site of a target enzyme, researchers can predict binding modes and prioritize the synthesis of compounds with the highest potential for potent inhibition.

Strategies for Improving Target Affinity and Specificity

Improving the affinity and specificity of compounds based on the this compound scaffold involves a systematic exploration of chemical space through synthetic modifications.

One key strategy is the introduction of a substituent at the N-2 position. This is often a crucial vector for reaching into deeper pockets of the enzyme active site and forming additional interactions. For example, in the development of tankyrase inhibitors, various aryl and heteroaryl groups have been appended to the nitrogen atom of the isoquinolinone core, leading to significant improvements in inhibitory activity. nih.gov

Another important area for modification is the C-4 position. The introduction of a carboxamide group at this position has been a successful strategy in the design of novel PARP inhibitors based on the 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold. researchgate.net The nature of the amine used to form the amide can be varied to fine-tune interactions with the target and modulate physicochemical properties.

Furthermore, the exploration of different linkers between the isoquinolinone core and a distal binding group is a common strategy. In the context of PARP inhibitors, constraining a flexible propylene (B89431) linker into a cyclopentene (B43876) ring was shown to maintain potency while improving pharmacokinetic parameters. nih.gov This principle of conformational constraint can be applied to derivatives of this compound to enhance binding affinity by reducing the entropic penalty upon binding.

The following table summarizes the impact of substitutions on related isoquinolinone scaffolds, which can be extrapolated to the this compound core.

| Modification Position | Substituent Type | Observed Effect on Analogs | Potential Target Interaction |

| N-2 | Aryl, Heteroaryl | Increased potency and selectivity for tankyrases. nih.gov | Hydrophobic interactions, hydrogen bonding. |

| C-4 | Carboxamide | Potent PARP inhibition. researchgate.net | Hydrogen bonding with backbone or side-chain residues. |

| C-3 | Hetaryl/arylamino | Effective against various cancer cell lines. univ.kiev.ua | Pi-stacking, hydrogen bonding. |

Modulation of Physicochemical Properties for In Vitro Assay Performance

Beyond target affinity, the performance of a compound in in vitro assays is heavily dependent on its physicochemical properties. Properties such as solubility, permeability, and metabolic stability are critical for obtaining reliable and reproducible data.

For the this compound scaffold, the inherent lipophilicity imparted by the chloro and fluoro groups may necessitate modifications to improve aqueous solubility. This can be achieved by introducing polar functional groups, such as hydroxyls, amines, or short polyethylene (B3416737) glycol (PEG) chains, at suitable positions on the molecule. However, these additions must be carefully balanced to avoid a significant loss in potency.

The "Rule of Five," proposed by Lipinski, provides a set of guidelines for predicting the oral bioavailability of a drug candidate and is often considered during the initial stages of in vitro assay design. These parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The table below illustrates how different physicochemical properties can be modulated and their impact on in vitro assay performance.

| Physicochemical Property | Strategy for Modulation | Impact on In Vitro Assay Performance |

| Aqueous Solubility | Introduction of polar groups (e.g., -OH, -NH2, morpholine). | Improved compound handling and dissolution in assay buffers, leading to more accurate IC50 determination. |

| Lipophilicity (logP) | Balancing polar and non-polar substituents. | Affects cell permeability and non-specific binding. Optimal logP is crucial for cell-based assays. |

| Metabolic Stability | Blocking metabolically labile sites (e.g., with fluorine). | Increased compound half-life in cellular or microsomal assays, providing a more accurate measure of intrinsic potency. |

Future Research Directions and Potential Applications

Development of Novel Synthetic Methodologies for Isoquinolinone Scaffolds

The synthesis of isoquinoline (B145761) and its derivatives has been a subject of intense interest for organic and medicinal chemists. nih.gov Historically, methods such as the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions have been standard. nih.gov However, recent research focuses on developing more efficient and novel synthetic strategies to construct these complex frameworks. nih.govresearchgate.net

Application as Chemical Probes for Biological Systems

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biological systems. escholarship.org Halogenated organic compounds are particularly valuable in this context due to their unique chemical properties. scbt.com The presence of chlorine and fluorine atoms in 7-Chloro-6-fluoroisoquinolin-1(2H)-one makes it an intriguing candidate for development as a chemical probe. researchgate.net

Halogen atoms can modulate physicochemical characteristics like lipophilicity and metabolic stability. nih.gov More importantly, they can participate in specific, directional interactions known as halogen bonds with biological macromolecules, including proteins and nucleic acids. nih.govnovartis.com Research has demonstrated that halogenated natural products can exhibit potent biological activity, and the halogen atom can be critical for binding to a target. nih.gov For instance, studies on lissoclimide analogues revealed that a C2-chloride was involved in a key halogen−π interaction with guanine (B1146940) residues in the ribosome's E-site, and synthesizing variants with different halogens (fluoro, bromo) helped to probe the importance of this interaction. nih.gov

Future work could involve synthesizing a panel of analogues of this compound to systematically study the role of each halogen in target engagement. Furthermore, the development of a photoaffinity-labeled version of the compound could be used to definitively identify its cellular binding partners, a technique that has been successfully used for other heterocyclic inhibitors. nih.gov

Exploration of New Biological Targets and Mechanisms (Pre-Clinical)

The isoquinolinone scaffold has been associated with a wide range of biological activities, suggesting that this compound could be investigated against multiple targets in a preclinical setting. nih.govnih.gov The specific halogenation pattern may confer selectivity or potency for certain targets. Research on related isoquinolinones has identified several promising target classes.

| Potential Target Class | Specific Example(s) | Therapeutic Area | Key Findings from Related Compounds |

| Protein Kinases | PDK1, Rho-kinase (ROCK) | Oncology, Cardiovascular Disease | An isoquinolone fragment was identified as a ligand-efficient inhibitor of PDK1. nih.gov Phenylglycine substituted isoquinolones act as potent dual ROCK1/ROCK2 inhibitors. researchgate.net |

| Inflammatory Mediators | TNF-α, COX-2 | Inflammation, Autoimmune Disease | A series of isoquinolin-1-ones were found to inhibit TNF-α production. nih.gov Certain isoquinoline derivatives showed potential as COX-2 inhibitors. researchgate.net |

| Microtubules | Tubulin (Colchicine Binding Site) | Oncology | 3-Arylisoquinolinones were identified as microtubule-destabilizing agents that induce G2/M cell cycle arrest and apoptosis. nih.govacs.org |

| Cholinesterases | AChE, BChE | Neurodegenerative Disease | Substituted pyrrolo[2,1-a]isoquinolinone derivatives were discovered as potent inhibitors of both AChE and BChE. rsc.org |

| Drug Efflux Pumps | P-glycoprotein (P-gp) | Oncology (Multidrug Resistance) | Isoquinolinequinone N-oxides were found to inhibit drug efflux pumps in multidrug-resistant (MDR) cancer cells. acs.org |

A key research direction would be to screen this compound against panels of these targets. For example, its potential as a kinase inhibitor could be explored, as dysregulation of kinases like PDK1 is a critical factor in cancer cell growth. nih.gov Similarly, given that some substituted isoquinolines inhibit tumor necrosis factor-alpha (TNF-α), this compound could be evaluated in cellular models of inflammation. nih.gov It is noteworthy that studies on related structures have found that ring substituents, including fluorine, can significantly impact inhibitory activity, highlighting the importance of the specific substitution pattern of this compound. nih.gov

Advanced Computational and Machine Learning Approaches for Compound Discovery

Computational methods are essential tools in modern drug discovery, accelerating the identification and optimization of new drug candidates. mdpi.comfrontiersin.org These in-silico techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, can be powerfully applied to research on this compound. mdpi.com

Virtual Screening and Target Identification: Computational approaches can screen large libraries of biological targets to predict the binding affinity of this compound, helping to prioritize experimental testing. For instance, docking simulations were successfully used to suggest that a 3-arylisoquinolinone binds to the colchicine (B1669291) site of tubulin, a hypothesis later confirmed experimentally. nih.gov

Mechanism of Action Studies: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, helping to rationalize its mechanism of action. researchgate.netfrontiersin.org This can reveal key molecular interactions that stabilize the ligand-protein complex. rsc.org

Lead Optimization: Fragment-based drug discovery (FBDD) and 3D-QSAR models can guide the rational design of new derivatives. mdpi.comresearchoutreach.org By understanding how modifications to the this compound scaffold affect biological activity, researchers can design next-generation compounds with improved potency and selectivity. The application of artificial intelligence and machine learning is also becoming more prevalent, helping to analyze complex datasets and predict the properties of novel compounds. mdpi.com

Potential as Lead Compounds in Early-Stage Drug Discovery Programs (Pre-Clinical)

A lead compound is a molecule that displays promising biological activity against a specific target and serves as the starting point for a drug development program. technologynetworks.com The isoquinoline framework is considered a "privileged scaffold," meaning it is a structural motif that is frequently found in active pharmaceutical ingredients, making it an excellent foundation for drug design. nih.govnih.gov

The journey from an initial "hit" to a "lead" compound often involves extensive medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. There are numerous examples of isoquinolinone-based compounds serving as successful starting points. For instance, an isoquinolone fragment hit with an initial IC₅₀ of 870 μM was optimized through a fragment-growing approach to yield a lead compound with an IC₅₀ of 1.8 μM for the PDK1 kinase. nih.gov Similarly, systematic studies of 3-arylisoquinolinones led to the discovery of a potent microtubule-destabilizing agent with antiangiogenic features, marking it as a promising lead for cancer therapy. nih.govacs.org

Given the established therapeutic potential of the scaffold and the unique properties imparted by its halogen substituents, this compound represents a valuable starting point for early-stage drug discovery. mdpi.com Preclinical development programs could focus on this compound as a lead for generating novel therapeutics in areas such as oncology, inflammation, or neurodegenerative diseases, building upon the biological activities already established for the broader isoquinolinone class. nih.govnih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Chloro-6-fluoroisoquinolin-1(2H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation of the isoquinolinone core, followed by cyclopropane introduction (if applicable). Key steps include:

- Chlorination/Fluorination : Use halogenating agents (e.g., POCl₃ for chlorination, Selectfluor® for fluorination) under anhydrous conditions. Monitor reaction progress via TLC or HPLC .

- Cyclopropane Functionalization : For analogs, cyclopropane rings are introduced via [2+1] cycloaddition using carbene precursors. Reaction temperatures (e.g., 60–80°C) and catalyst selection (e.g., Cu(I)) significantly impact yield .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry ratios (1:1.2 for halogenating agents) to minimize byproducts. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or direct contact due to potential irritancy (no explicit toxicity data available; assume precautionary measures) .

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation. Conduct regular stability assessments via NMR .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for characterizing the structural integrity of this compound, and how can data from NMR and X-ray crystallography be reconciled?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., δ 7.8–8.2 ppm for aromatic H) .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., lactam vs. lactim) by analyzing bond lengths (C=O ~1.22 Å, C–N ~1.34 Å) .

- Data Reconciliation : Compare experimental NMR coupling constants with DFT-calculated values to validate crystallographic data .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated isoquinolinone derivatives, and what methodological controls are essential?

- Methodological Answer :

- Standardization : Use uniform assay conditions (e.g., cell lines, incubation time) to compare IC₅₀ values. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Controls : Include positive controls (e.g., staurosporine for kinase assays) and validate purity via LC-MS (>95% by area). Assess metabolite interference using cytochrome P450 inhibitors .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites. Fluorine’s electron-withdrawing effect increases electrophilicity at C-6 .

- MD Simulations : Model solvent effects (e.g., DMSO vs. water) on transition states. Compare activation energies for SNAr (nucleophilic aromatic substitution) vs. radical pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Experimental Replication : Test solubility in DMSO, EtOH, and chloroform using gravimetric analysis. Note that keto-enol tautomerism may alter solubility profiles .

- Thermodynamic Analysis : Measure ΔHsol via calorimetry. Polar aprotic solvents (e.g., DMF) may stabilize the lactam form, enhancing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.